3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a thioxo group, and a chlorobenzyl moiety. These structural features contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazoline intermediate with thiourea or other sulfur-containing reagents.
Attachment of the Chlorobenzyl Moiety: The chlorobenzyl group is introduced through nucleophilic substitution reactions, often using 4-chlorobenzyl chloride as the electrophile.
Final Coupling with Phenethylamine: The final step involves coupling the intermediate with phenethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit key enzymes involved in various biological processes, leading to therapeutic effects.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: shares structural similarities with other quinazoline derivatives, such as:
Uniqueness
- The unique combination of the quinazoline core, thioxo group, and chlorobenzyl moiety in this compound contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H20ClN3O2S |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O2S/c25-19-9-6-17(7-10-19)15-28-23(30)20-11-8-18(14-21(20)27-24(28)31)22(29)26-13-12-16-4-2-1-3-5-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31) |
InChI Key |
SKGMYVYDFFSDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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